Cas no 408353-06-0 (2-(1-benzyl-1H-imidazol-2-yl)ethan-1-amine)

2-(1-Benzyl-1H-imidazol-2-yl)ethan-1-amine is a versatile organic compound featuring a benzyl-substituted imidazole core linked to an ethylamine side chain. This structure imparts unique reactivity, making it valuable as an intermediate in pharmaceutical and agrochemical synthesis. The presence of both imidazole and amine functional groups enhances its utility in coordination chemistry and catalysis. Its benzyl moiety offers steric and electronic modulation, enabling selective transformations. The compound exhibits favorable solubility in polar organic solvents, facilitating its use in synthetic applications. Its stability under standard conditions ensures reliable handling and storage. Researchers may employ it in the development of bioactive molecules, leveraging its structural flexibility for tailored modifications.
2-(1-benzyl-1H-imidazol-2-yl)ethan-1-amine structure
408353-06-0 structure
Product name:2-(1-benzyl-1H-imidazol-2-yl)ethan-1-amine
CAS No:408353-06-0
MF:C12H15N3
MW:201.2676
CID:1112162
PubChem ID:17485414

2-(1-benzyl-1H-imidazol-2-yl)ethan-1-amine Chemical and Physical Properties

Names and Identifiers

    • 1-(phenylmethyl)-1H-Imidazole-2-ethanamine
    • 2-(1-Benzyl-1H-imidazol-2-yl)ethanamine
    • 408353-06-0
    • AKOS009132912
    • WJNJWJQZBZGWDM-UHFFFAOYSA-N
    • 2-(1-benzyl-1H-imidazol-2-yl)ethan-1-amine
    • SCHEMBL661488
    • CHEMBL4557754
    • Z259720648
    • 2-(1-benzylimidazol-2-yl)ethanamine
    • Inchi: InChI=1S/C12H15N3/c13-7-6-12-14-8-9-15(12)10-11-4-2-1-3-5-11/h1-5,8-9H,6-7,10,13H2
    • InChI Key: WJNJWJQZBZGWDM-UHFFFAOYSA-N
    • SMILES: c1ccc(cc1)Cn2ccnc2CCN

Computed Properties

  • Exact Mass: 201.126597491g/mol
  • Monoisotopic Mass: 201.126597491g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 4
  • Complexity: 178
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1
  • Topological Polar Surface Area: 43.8Ų

Experimental Properties

  • Density: 1.1±0.1 g/cm3
  • Boiling Point: 362.7±25.0 °C at 760 mmHg
  • Flash Point: 173.2±23.2 °C
  • Vapor Pressure: 0.0±0.8 mmHg at 25°C

2-(1-benzyl-1H-imidazol-2-yl)ethan-1-amine Security Information

2-(1-benzyl-1H-imidazol-2-yl)ethan-1-amine Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-28536-1.0g
2-(1-benzyl-1H-imidazol-2-yl)ethan-1-amine
408353-06-0 90%
1.0g
$0.0 2023-02-14
TRC
B412013-50mg
2-(1-benzyl-1H-imidazol-2-yl)ethan-1-amine
408353-06-0
50mg
$ 160.00 2022-06-07
TRC
B412013-100mg
2-(1-benzyl-1H-imidazol-2-yl)ethan-1-amine
408353-06-0
100mg
$ 250.00 2022-06-07
TRC
B412013-10mg
2-(1-benzyl-1H-imidazol-2-yl)ethan-1-amine
408353-06-0
10mg
$ 50.00 2022-06-07
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1665053-5g
2-(1-Benzyl-1H-imidazol-2-yl)ethan-1-amine
408353-06-0 98%
5g
¥13475.00 2024-05-14
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1665053-1g
2-(1-Benzyl-1H-imidazol-2-yl)ethan-1-amine
408353-06-0 98%
1g
¥5313.00 2024-05-14
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1665053-10g
2-(1-Benzyl-1H-imidazol-2-yl)ethan-1-amine
408353-06-0 98%
10g
¥19390.00 2024-05-14

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